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Abstract
3,5-Dihydroxydodecanoyl-Coenzyme A (CoA) is a long-chain acyl-CoA thioester, a class of

molecules central to numerous metabolic processes. As intermediates in fatty acid metabolism,

these compounds are critical for energy production, lipid biosynthesis, and cellular signaling.[1]

This document provides a comprehensive technical overview of 3,5-Dihydroxydodecanoyl-
CoA, including its chemical structure, physicochemical properties, presumed biological roles,

and detailed, representative methodologies for its synthesis and analysis. Given the sparse

direct literature on this specific dihydroxy- C12 acyl-CoA, this guide synthesizes information

from closely related and well-studied 3-hydroxyacyl-CoA analogues to provide a robust

foundational resource for researchers.

Chemical Structure and Physicochemical Properties
3,5-Dihydroxydodecanoyl-CoA consists of a dodecanoic acid (C12) backbone with hydroxyl

groups at the C3 (beta) and C5 (delta) positions. This acyl chain is linked via a high-energy

thioester bond to Coenzyme A. The presence of two hydroxyl groups significantly increases the

polarity of the acyl chain compared to its monohydroxy or saturated counterparts.
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IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-

phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-

hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxydodecanethioate.

Molecular Formula: C₃₃H₅₈N₇O₁₉P₃S

Structure: The molecule is composed of three parts: the 3,5-dihydroxydodecanoyl acyl

group, a pantothenic acid (Vitamin B5) unit, and a 3'-phosphorylated adenosine diphosphate

(ADP) moiety.

Physicochemical Data
Specific experimental data for 3,5-Dihydroxydodecanoyl-CoA is not readily available. The

following table summarizes calculated properties and data extrapolated from similar long-chain

acyl-CoA molecules, such as (S)-3-Hydroxydodecanoyl-CoA.[2]

Property Value Reference / Method

Molecular Weight 981.84 g/mol Calculated

Monoisotopic Mass 981.2718 Da Calculated

Physical State Solid (Predicted) [2]

Solubility
Soluble in aqueous buffers and

polar organic solvents.
General property of acyl-CoAs

Stability

Prone to hydrolysis of the

thioester bond, especially at

non-neutral pH. Should be

stored in acidic or neutral

buffers at low temperatures

(-20°C or -80°C).

[3]

XLogP3-AA -1.8 (Predicted) [2]

Hydrogen Bond Donors 10 (Predicted) [2]

Hydrogen Bond Acceptors 23 (Predicted) [2]
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Biological Role and Metabolic Pathways
Acyl-CoAs are vital metabolic intermediates.[1] 3-hydroxyacyl-CoA species are key players in

the beta-oxidation of fatty acids, a primary pathway for cellular energy generation.[4][5] While

the precise role of a 3,5-dihydroxy species is not extensively documented, it is likely an

intermediate in the metabolism of specific types of fatty acids, such as unsaturated or modified

fatty acids, potentially within peroxisomes.[6][7]

Involvement in Fatty Acid Beta-Oxidation
The canonical beta-oxidation spiral involves four key enzymatic steps:

Dehydrogenation by Acyl-CoA Dehydrogenase.[8]

Hydration by Enoyl-CoA Hydratase.

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.[5]

Thiolysis by Thiolase.[4]

3,5-Dihydroxydodecanoyl-CoA would be an unconventional intermediate. It could arise from

the hydration of a dienoyl-CoA species during the oxidation of a polyunsaturated fatty acid or

through alternative metabolic routes. The enzyme L-3-hydroxyacyl-CoA dehydrogenase

catalyzes the reversible conversion of L-3-hydroxyacyl-CoA to its 3-ketoacyl derivative, a

critical step in this pathway.[9]

Peroxisomal Beta-Oxidation
Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-

chain fatty acids, and other complex lipids that cannot be directly metabolized by mitochondria.

[6][7] The peroxisomal pathway utilizes a distinct set of enzymes, including bifunctional proteins

that possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5]

[10] It is plausible that 3,5-Dihydroxydodecanoyl-CoA could be a substrate or intermediate

within this specialized oxidative system.
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Fig. 1: Generalized Peroxisomal Beta-Oxidation Pathway
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Fig. 1: Generalized Peroxisomal Beta-Oxidation Pathway

Experimental Protocols
Detailed experimental protocols for 3,5-Dihydroxydodecanoyl-CoA are not published. The

following sections provide representative, state-of-the-art methodologies for the chemical

synthesis and analytical quantification of long-chain acyl-CoAs.

Representative Chemical Synthesis Protocol
The synthesis of an acyl-CoA thioester typically involves the activation of the corresponding

carboxylic acid (3,5-dihydroxydodecanoic acid) and its subsequent reaction with the free thiol

group of Coenzyme A. The mixed anhydride method is a common approach.[11]

Objective: To synthesize 3,5-Dihydroxydodecanoyl-CoA from 3,5-dihydroxydodecanoic acid

and Coenzyme A.

Materials:

3,5-dihydroxydodecanoic acid

Coenzyme A, free acid (Li salt or free acid form)

N-methylmorpholine (NMM)

Isobutyl chloroformate
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Anhydrous tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

Aqueous sodium bicarbonate (NaHCO₃) solution

HPLC system for purification

Methodology:

Acid Activation: Dissolve 3,5-dihydroxydodecanoic acid (1.2 equivalents) in anhydrous THF.

Cool the solution to -15°C in a dry ice/acetonitrile bath. Add NMM (1.2 equivalents) followed

by the dropwise addition of isobutyl chloroformate (1.2 equivalents). Stir the reaction mixture

at -15°C for 15 minutes to form the mixed anhydride.

Thioester Formation: In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1

mixture of water and DMF, keeping the solution on ice. Adjust the pH to ~7.5 with a cold,

dilute NaHCO₃ solution.

Coupling Reaction: Add the Coenzyme A solution dropwise to the cold mixed anhydride

solution from step 1. Monitor the reaction progress by reverse-phase HPLC, observing the

consumption of Coenzyme A. The reaction is typically complete within 1-2 hours.

Purification: Quench the reaction by adding a small amount of water. Remove the organic

solvent (THF) under reduced pressure. Purify the resulting aqueous solution using

preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient

containing a volatile buffer like ammonium acetate.

Lyophilization: Collect the fractions containing the product, pool them, and lyophilize to

obtain 3,5-Dihydroxydodecanoyl-CoA as a white solid.

Representative Analytical Quantification Protocol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold

standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.[12][13]

[14]

Objective: To quantify 3,5-Dihydroxydodecanoyl-CoA in cell or tissue extracts.
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Materials:

Biological sample (e.g., cell pellet, tissue homogenate)

Internal Standard (IS): A structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA).

Extraction Solvent: 2.5% sulfosalicylic acid (SSA) or Acetonitrile/Isopropanol/Water (3:5:2).

LC-MS/MS system with an electrospray ionization (ESI) source.

Reversed-phase C18 HPLC column.

Methodology:

Sample Extraction: Homogenize the cell or tissue sample in a cold extraction solvent

containing the internal standard. Vortex thoroughly and incubate on ice for 10 minutes.

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and

debris.

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For two-

phase extractions, the acyl-CoAs will be in the aqueous phase.

LC Separation: Inject the extract onto a C18 column. Use a gradient elution with mobile

phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM

ammonium acetate in 95:5 acetonitrile/water). A typical gradient runs from a low to a high

percentage of mobile phase B over 15-20 minutes.[3]

MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple

Reaction Monitoring (MRM) for quantification. The MRM transition for 3,5-
Dihydroxydodecanoyl-CoA would be selected based on its precursor ion [M+H]⁺ and a

specific, high-abundance product ion generated by collision-induced dissociation (e.g., the

neutral loss of the 507 Da phosphopantetheine moiety is a common fragmentation pattern

for acyl-CoAs).[15]

Quantification: Create a calibration curve using known concentrations of a purified 3,5-
Dihydroxydodecanoyl-CoA standard. Calculate the concentration in the sample by
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comparing the peak area ratio of the analyte to the internal standard against the calibration

curve.

Fig. 2: General Workflow for Acyl-CoA Analysis
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Fig. 2: General Workflow for Acyl-CoA Analysis

Potential Research and Therapeutic Applications
The study of novel acyl-CoA species like 3,5-Dihydroxydodecanoyl-CoA is crucial for a

deeper understanding of lipid metabolism and its dysregulation in disease.
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Metabolic Disorders: Deficiencies in enzymes involved in fatty acid oxidation lead to serious

genetic disorders.[8] Characterizing the pathways involving dihydroxy-acyl-CoAs could

uncover new diagnostic markers or therapeutic targets.

Drug Development: Coenzyme A and its derivatives play a central role in regulating cardiac

and hepatic energy metabolism.[16] Modulating the enzymes that produce or consume

specific acyl-CoAs could be a strategy for treating conditions like heart failure, obesity, and

non-alcoholic fatty liver disease.

Neurodegenerative Diseases: Abnormalities in the metabolism of certain fatty acids and the

accumulation of specific acyl-CoAs have been implicated in neurodegenerative conditions

like Alzheimer's disease.[17]

Conclusion
3,5-Dihydroxydodecanoyl-CoA represents an intriguing, albeit understudied, metabolite

within the complex web of lipid biochemistry. Based on the established roles of its structural

analogs, it is poised to be an intermediate in specialized fatty acid oxidative pathways. This

guide provides a foundational framework, compiling its predicted chemical properties, biological

context, and robust, representative protocols for its synthesis and analysis. Further research

into this and other modified acyl-CoA species will undoubtedly illuminate novel aspects of

metabolic regulation and open new avenues for therapeutic intervention in a range of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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